METHYL 2-{[1,1'-BIPHENYL]-4-AMIDO}-1,3-BENZOTHIAZOLE-6-CARBOXYLATE

Diuretic pharmacology Benzothiazole SAR Electron-withdrawing substituent effects

Methyl 2-{[1,1'-biphenyl]-4-amido}-1,3-benzothiazole-6-carboxylate (CAS 887902-62-7; C22H16N2O3S; MW 388.44 g/mol) is a synthetic benzothiazole-2-carboxamide derivative featuring a biphenyl-4-carbonyl substituent at the 2-amino position and a methyl carboxylate ester at the 6-position of the benzothiazole ring. The compound belongs to the privileged benzothiazole scaffold class, which is extensively validated across multiple therapeutic target families including kinase inhibition, ion channel modulation, and nuclear receptor antagonism.

Molecular Formula C22H16N2O3S
Molecular Weight 388.44
CAS No. 887902-62-7
Cat. No. B2500656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMETHYL 2-{[1,1'-BIPHENYL]-4-AMIDO}-1,3-BENZOTHIAZOLE-6-CARBOXYLATE
CAS887902-62-7
Molecular FormulaC22H16N2O3S
Molecular Weight388.44
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
InChIInChI=1S/C22H16N2O3S/c1-27-21(26)17-11-12-18-19(13-17)28-22(23-18)24-20(25)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-13H,1H3,(H,23,24,25)
InChIKeyOXNPLUMWGPBITK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-{[1,1'-biphenyl]-4-amido}-1,3-benzothiazole-6-carboxylate (CAS 887902-62-7): Structural Profile and Procurement-Relevant Features


Methyl 2-{[1,1'-biphenyl]-4-amido}-1,3-benzothiazole-6-carboxylate (CAS 887902-62-7; C22H16N2O3S; MW 388.44 g/mol) is a synthetic benzothiazole-2-carboxamide derivative featuring a biphenyl-4-carbonyl substituent at the 2-amino position and a methyl carboxylate ester at the 6-position of the benzothiazole ring . The compound belongs to the privileged benzothiazole scaffold class, which is extensively validated across multiple therapeutic target families including kinase inhibition, ion channel modulation, and nuclear receptor antagonism [1]. Its defining structural feature is the combination of a lipophilic biphenyl domain at the 2-position with a polar, ionizable methyl ester at the 6-position—a substitution pattern that directly influences both physicochemical properties and structure-activity relationships in this chemical series [2].

Why Generic Benzothiazole or Biphenyl Amide Analogs Cannot Substitute for CAS 887902-62-7 in Scientific Applications


Benzothiazole-2-carboxamides and biphenyl amides are broad compound classes with widely divergent biological profiles, and small structural changes at the 6-position of the benzothiazole ring produce quantitatively large shifts in pharmacodynamic and physicochemical behavior. Published SAR from the biphenyl-benzothiazole-2-carboxamide series demonstrates that the nature of the 6-substituent is a critical determinant of in vivo efficacy: electron-withdrawing groups at this position significantly enhance urinary excretion output in diuretic models, while electron-donating groups abolish activity [1]. Independently, benzothiazoles bearing electron-withdrawing substituents at the 6-position (e.g., NO2, CN) were identified as the most potent vasorelaxants and insulin-release inhibitors in a parallel chemotype series [2]. The methyl carboxylate ester in CAS 887902-62-7 is moderately electron-withdrawing (Hammett σm ≈ 0.37) and simultaneously provides a synthetic derivatization handle absent in the prototypical des-ester analog N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide. Therefore, generic substitution with a simpler benzothiazole amide or an ester-lacking biphenyl carboxamide is predicted—based on convergent SAR from multiple independent target classes—to produce a qualitatively different biological outcome [1][2].

Quantitative Differentiation Evidence for Methyl 2-{[1,1'-biphenyl]-4-amido}-1,3-benzothiazole-6-carboxylate (CAS 887902-62-7) Versus Closest Analogs


6-Position Electron-Withdrawing Group SAR: Enhanced Diuretic Potency Predicted vs. Des-Ester Analog

In the benchmark study by Yar and Ansari (2009), the des-ester analog N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide (Compound II) produced a urinary output of 16.08 ± 0.650 mL (>300% increase over control, p < 0.01) and a diuretic action index of 2.8 (vs. 1.2 for urea and 1.6 for acetazolamide), making it 1.75× more potent than acetazolamide [1]. Critically, the SAR conclusion states: 'Substitution at position 6 of the benzothiazole ring system with an electron-withdrawing group (Cl, F, Br) significantly increases urinary excretion' [1]. The methyl carboxylate ester at position 6 in CAS 887902-62-7 is a moderately electron-withdrawing substituent (Hammett σm ≈ 0.37), whereas the des-ester analog (Compound II) bears only hydrogen at this position (σm = 0). Independent confirmation of this SAR principle comes from benzothiazole-urea vasorelaxant studies where 6-NO2 and 6-CN (strong electron-withdrawing) derivatives were the most potent compounds in the series [2].

Diuretic pharmacology Benzothiazole SAR Electron-withdrawing substituent effects

PPARα Antagonism: Class-Level Evidence Supporting Antiproliferative Differentiation from Non-Benzothiazole PPAR Ligands

Structurally related benzothiazole amides have been characterized as PPARα antagonists with antiproliferative activity. In the Ammazzalorso et al. series, compound 2b—a benzothiazole amide sharing the 2-amidobenzothiazole core with CAS 887902-62-7—completely inhibited PPARα activity with an IC50 of 1.2 ± 0.1 μM and simultaneously inhibited PPARγ (IC50 14 ± 2 μM; Imax 87%) [1]. Compound 2b also reduced viability by >90% in two paraganglioma cell lines with IC50 values in the low micromolar range and markedly impaired colony formation capacity [2]. By contrast, non-benzothiazole PPARα antagonists (e.g., fibrate-derived sulfonimides) typically lack this dual PPARα/γ profile and do not carry the benzothiazole scaffold's polypharmacology potential. The biphenyl-4-carbonyl substituent in CAS 887902-62-7 mimics the hydrophobic aryl tail present in potent PPARα antagonists, while the 6-COOCH3 ester provides a polarity handle for tuning selectivity.

PPARα antagonism Paraganglioma Antiproliferative benzothiazoles

TRPC3/TRPC6 Ion Channel Modulation: Biphenyl-Benzothiazole Pharmacophore Differentiation

Benzothiazole amides have emerged as a privileged scaffold for TRPC3/6 channel modulation. Wei et al. (2021) identified benzothiazole amide derivative 1s as a TRPC3/6 inhibitor with IC50 values of 3.3 ± 0.13 μM (TRPC3) and 4.2 ± 0.1 μM (TRPC6), exhibiting selectivity over TRPC7 [1]. Compound 1s also demonstrated anti-gastric cancer activity against AGS and MKN-45 cell lines at micromolar concentrations and inhibited MKN-45 cell invasion and migration in vitro [1]. Molecular docking revealed that the R1 aryl group occupies a hydrophobic pocket in the antagonist-bound TRPC6 conformation [1]. CAS 887902-62-7 possesses the same benzothiazole-2-amide core as 1s but replaces the tetrahydronaphthalene R1 group with a biphenyl moiety—a modification that may confer distinct TRPC subtype selectivity due to altered hydrophobic pocket occupancy. In contrast, non-benzothiazole TRPC modulators (e.g., anilino-thiazoles from Washburn et al., 2013) operate through a different pharmacophore and do not offer the same synthetic tractability [2].

TRPC3/6 channels Gastric cancer Ion channel pharmacology

Physicochemical Profile Differentiation: Predicted logP Shift vs. Des-Ester Analog and Synthetic Precursor

The presence of the 6-COOCH3 methyl ester in CAS 887902-62-7 introduces a measurable shift in predicted lipophilicity relative to key comparators. The synthetic precursor methyl 2-amino-1,3-benzothiazole-6-carboxylate (CAS 66947-92-0) has an experimentally determined and calculated ACD/logP of 1.87 . Acylation of the 2-amino group with the biphenyl-4-carbonyl moiety (calculated π contribution ≈ +2.8 to +3.2 log units for the biphenyl fragment) yields an estimated logP of approximately 4.7–5.1 for CAS 887902-62-7. This places the target compound in an optimal lipophilicity range for cell permeability (logP 1–5) while retaining the hydrogen bond acceptor capacity of the ester carbonyl (PSA contribution ≈ 43 Ų from the ester group). By comparison, the des-ester analog N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide (C20H14N2OS) lacks this polar ester motif entirely, resulting in higher predicted logP and reduced aqueous solubility [1]. The 6-COOCH3 group also provides a metabolic soft spot (ester hydrolysis) that can be exploited for prodrug design, a feature unavailable in non-ester analogs.

Lipophilicity ADME prediction Physicochemical profiling

Synthetic Tractability Advantage: Single-Step Amide Coupling from Commercially Available Precursor

CAS 887902-62-7 is accessible via a single-step HATU- or EDCI-mediated amide coupling between commercially available methyl 2-amino-1,3-benzothiazole-6-carboxylate (CAS 66947-92-0; Sigma-Aldrich, 97% purity; mp 244–246 °C; bp 378.4 °C at 760 mmHg) and [1,1'-biphenyl]-4-carboxylic acid (CAS 92-92-2) or its acid chloride [1]. Both starting materials are off-the-shelf items with established supply chains. This contrasts with structurally related but synthetically less accessible analogs requiring multi-step sequences: for example, N-(benzo[d]thiazol-6-yl)-[1,1'-biphenyl]-4-carboxamide (the 6-regioisomeric amide) requires a different aminobenzothiazole precursor with the amino group at position 6 rather than position 2, and 2-arylbenzothiazole derivatives lacking the amide linkage require palladium-catalyzed cross-coupling steps [2]. The convergent, modular synthesis of CAS 887902-62-7 from two abundant building blocks supports rapid analog library generation by varying either the carboxylic acid or the 2-aminobenzothiazole-6-carboxylate component.

Chemical synthesis Building block availability Amide coupling

Optimal Research and Industrial Application Scenarios for CAS 887902-62-7 Based on Quantitative Differentiation Evidence


Diuretic Lead Optimization with 6-Position Electron-Withdrawing SAR Exploration

CAS 887902-62-7 is ideally suited for diuretic drug discovery programs seeking to exploit the established SAR that 6-position electron-withdrawing groups on the benzothiazole ring significantly enhance in vivo urinary excretion [1]. The compound can serve as a direct starting point for ester hydrolysis to the 6-COOH analog (enabling salt formation and improved aqueous solubility), amidation to generate diverse 6-carboxamide libraries, or reduction to the 6-CH2OH analog for further functionalization. Comparative in vivo diuretic assessment against the des-ester prototype Compound II (urinary output 16.08 ± 0.650 mL, diuretic action 2.8) would quantify the contribution of the 6-COOCH3 group [1].

PPARα-Targeted Anticancer Screening in Paraganglioma and Pancreatic Cancer Models

Based on the validated PPARα antagonism of structurally related benzothiazole amides (compound 2b: PPARα IC50 = 1.2 ± 0.1 μM; >90% viability inhibition in paraganglioma cells) [2][3], CAS 887902-62-7 is a rational procurement choice for screening against PPARα-overexpressing cancer lines including PTJ64i, PTJ86i (paraganglioma), PANC-1 (pancreatic), and HT-29 (colorectal). The biphenyl substituent at the 2-position of CAS 887902-62-7 provides a larger hydrophobic surface than the aryl groups in compound 2b, potentially enhancing PPARα binding affinity through improved hydrophobic pocket occupancy. Parallel testing against PPARγ and PPARδ would establish selectivity windows [2].

TRPC3/6 Ion Channel Pharmacology: Biphenyl-Modified Benzothiazole Amide Probe Development

CAS 887902-62-7 shares the benzothiazole-2-amide core with the TRPC3/6 inhibitor 1s (TRPC3 IC50 = 3.3 μM; TRPC6 IC50 = 4.2 μM; anti-gastric cancer activity vs. AGS and MKN-45) [4] but carries a biphenyl R1 substituent instead of tetrahydronaphthalene. This structural difference is predicted to alter TRPC subtype selectivity by modifying hydrophobic pocket interactions identified in docking studies [4]. The compound is suitable for calcium flux-based TRPC channel panel screening (TRPC3/6/7) followed by anti-migration and anti-invasion functional assays in MKN-45 gastric cancer cells. Results would establish whether the biphenyl substitution confers improved TRPC3 vs. TRPC6 selectivity compared to the clinical candidate chemotype [4].

Fragment-Based and Combinatorial Library Design: Ester Handle for Diversification

The 6-COOCH3 ester of CAS 887902-62-7 provides a versatile diversification node that is absent in the des-ester analog and most commercial benzothiazole-2-amide building blocks [1]. This enables: (a) parallel amide library synthesis via ester hydrolysis followed by HATU-mediated coupling with diverse amines; (b) ester reduction to the benzyl alcohol followed by alkylation or oxidation to the aldehyde for reductive amination; (c) direct transesterification to access esters with modulated lipophilicity. For procurement decisions in medium-to-high-throughput medicinal chemistry settings, this single-compound-multiple-derivative capability offers superior library generation efficiency compared to purchasing multiple single-point analogs [1][5].

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